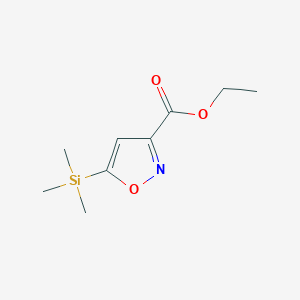
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H15NO3Si. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, also known as 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) . Mtb is the causative agent of Tuberculosis (TB), a leading cause of death among infectious diseases globally .
Mode of Action
It has been observed that the presence of a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position were optimal for anti-tb potency . This suggests that these groups may interact with specific targets in Mtb to exert their anti-TB effects .
Result of Action
The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb . This suggests that it could potentially be used as a chemotherapeutic agent against TB, including drug-resistant forms of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The oxidation of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Hydrogenation of isoxazole derivatives to form corresponding amines.
Substitution: Reactions with aldehydes and N-hydroximidoyl chlorides to form trisubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like water or chloroform .
Major Products
The major products formed from these reactions include 3,4-disubstituted isoxazoles, 3,5-disubstituted isoxazoles, and corresponding amines .
Scientific Research Applications
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester include other isoxazole derivatives such as:
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3,5-disubstituted isoxazoles
Uniqueness
This compound is unique due to its trimethylsilanyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJRGMMFYOGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














